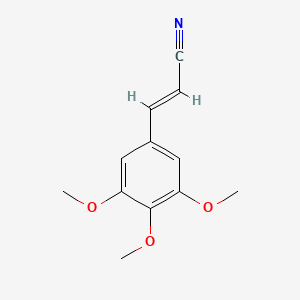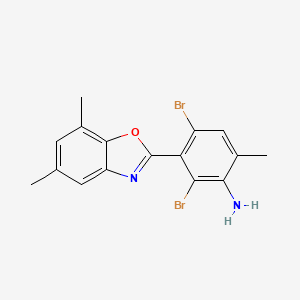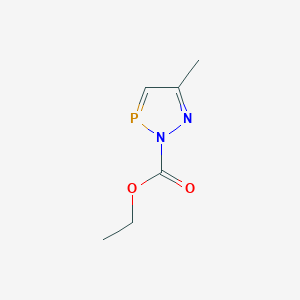
Ethyl 5-methyldiazaphosphole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-methyldiazaphosphole-2-carboxylate is a chemical compound that belongs to the class of diazaphospholes These compounds are characterized by a five-membered ring containing two nitrogen atoms and one phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyldiazaphosphole-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable phosphine derivative with a diazo compound. The reaction conditions often require the use of a solvent such as toluene or dichloromethane and may be catalyzed by a transition metal complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
Ethyl 5-methyldiazaphosphole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, aryl halides, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted diazaphosphole derivatives.
科学的研究の応用
Ethyl 5-methyldiazaphosphole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of Ethyl 5-methyldiazaphosphole-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated by its ability to form stable complexes with metals or other molecules, influencing various chemical and biological processes. The specific pathways involved depend on the context of its use and the nature of the interacting species.
類似化合物との比較
Ethyl 5-methyldiazaphosphole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-methylindole-2-carboxylate: This compound has a similar structure but contains an indole ring instead of a diazaphosphole ring.
Ethyl 2-amino-5-oxazolecarboxylate: Another structurally related compound with an oxazole ring.
Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate: A compound with a substituted indole ring.
The uniqueness of this compound lies in its diazaphosphole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C6H9N2O2P |
|---|---|
分子量 |
172.12 g/mol |
IUPAC名 |
ethyl 5-methyldiazaphosphole-2-carboxylate |
InChI |
InChI=1S/C6H9N2O2P/c1-3-10-6(9)8-7-5(2)4-11-8/h4H,3H2,1-2H3 |
InChIキー |
QQJAHNIPOYGXTF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1N=C(C=P1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,11-Dioxatricyclo[8.1.0.04,6]undecane](/img/structure/B13807121.png)
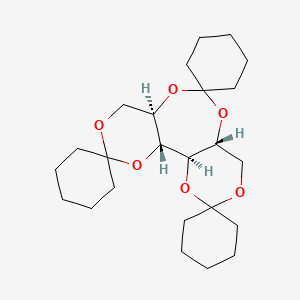

![Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride](/img/structure/B13807134.png)

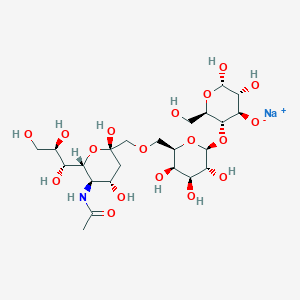
![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)

![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)
![2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole](/img/structure/B13807172.png)

